![molecular formula C16H9BrClNOS2 B6039472 3-(3-bromophenyl)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B6039472.png)
3-(3-bromophenyl)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-(3-bromophenyl)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a synthetic compound that belongs to the thiazolidinone family. It is a yellow crystalline powder that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various research studies, and its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions are discussed in detail in
Mechanism of Action
The mechanism of action of 3-(3-bromophenyl)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound may exert its effects by inhibiting the activity of certain enzymes, such as protein tyrosine phosphatases, which are involved in various cellular processes. Additionally, this compound may interact with certain receptors in the body, leading to changes in cellular signaling pathways.
Biochemical and Physiological Effects
3-(3-bromophenyl)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that this compound can inhibit the activity of certain enzymes, including protein tyrosine phosphatases. Additionally, this compound has been shown to have anti-tumor effects, potentially through its ability to induce apoptosis in cancer cells. In vivo studies have also suggested that this compound may have potential applications in the treatment of various diseases, including diabetes and Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-(3-bromophenyl)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one in lab experiments is its high purity and stability. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Future Directions
There are several future directions for research on 3-(3-bromophenyl)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One potential direction is to further investigate its potential applications in the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential interactions with cellular signaling pathways. Finally, future research may focus on optimizing the synthesis method for this compound to improve its yield and purity.
Synthesis Methods
The synthesis of 3-(3-bromophenyl)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3-bromoaniline and 4-chlorobenzaldehyde in the presence of potassium carbonate and acetic acid. The resulting product is then reacted with thiourea in the presence of hydrochloric acid to obtain the final product. This synthesis method has been optimized to produce high yields of the compound with high purity.
Scientific Research Applications
3-(3-bromophenyl)-5-(4-chlorobenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. It has shown promising results in various research studies, including its use as a fluorescent probe for the detection of metal ions, as an inhibitor of protein tyrosine phosphatases, and as a potential anti-tumor agent. Additionally, this compound has been studied for its potential applications in the treatment of various diseases, including diabetes, Alzheimer's disease, and cancer.
properties
IUPAC Name |
(5Z)-3-(3-bromophenyl)-5-[(4-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9BrClNOS2/c17-11-2-1-3-13(9-11)19-15(20)14(22-16(19)21)8-10-4-6-12(18)7-5-10/h1-9H/b14-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMOYXHAVRPBAF-ZSOIEALJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)C(=CC3=CC=C(C=C3)Cl)SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)N2C(=O)/C(=C/C3=CC=C(C=C3)Cl)/SC2=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9BrClNOS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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